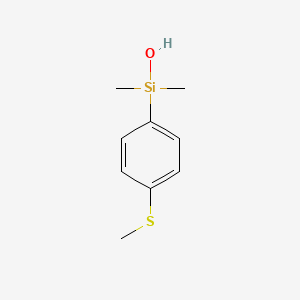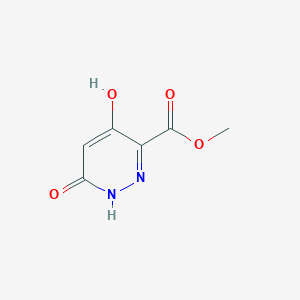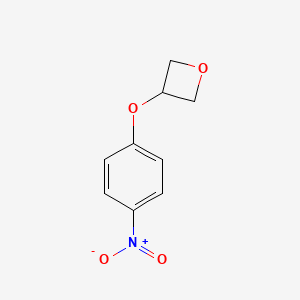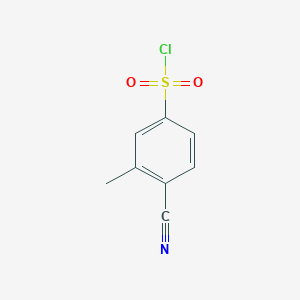amine dihydrochloride CAS No. 1332530-20-7](/img/structure/B1455645.png)
[2-(Morpholin-4-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride: is a chemical compound with the molecular formula C12H21Cl2N3O3S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a pyridine ring, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride typically involves the following steps:
Formation of the Morpholine Derivative: The initial step involves the reaction of morpholine with a suitable sulfonyl chloride to form the morpholin-4-ylsulfonyl derivative.
Alkylation: The morpholin-4-ylsulfonyl derivative is then alkylated with an appropriate ethylating agent to introduce the ethyl group.
Coupling with Pyridine: The resulting intermediate is coupled with a pyridine derivative under suitable conditions to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents with or without catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding sulfides.
科学的研究の応用
2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a building block for pharmaceuticals.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the morpholine and pyridine rings allows for specific interactions with proteins, influencing their function and stability.
類似化合物との比較
2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride: can be compared with other similar compounds, such as:
2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride: Similar structure but with a different position of the pyridine ring, leading to variations in reactivity and biological activity.
2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride: Another isomer with the pyridine ring in the 4-position, affecting its chemical properties and applications.
The uniqueness of 2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride lies in its specific structural arrangement, which imparts distinct reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
1332530-20-7 |
|---|---|
分子式 |
C12H20ClN3O3S |
分子量 |
321.82 g/mol |
IUPAC名 |
2-morpholin-4-ylsulfonyl-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H19N3O3S.ClH/c16-19(17,15-5-7-18-8-6-15)9-4-14-11-12-2-1-3-13-10-12;/h1-3,10,14H,4-9,11H2;1H |
InChIキー |
YIHURVCTWVBRKK-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)CCNCC2=CN=CC=C2.Cl.Cl |
正規SMILES |
C1COCCN1S(=O)(=O)CCNCC2=CN=CC=C2.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride](/img/structure/B1455570.png)


![2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B1455573.png)







![7-Methylthieno[3,2-d]pyrimidine](/img/structure/B1455585.png)
